(5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
(5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a complex organic compound that features a brominated furan ring and a piperidine moiety connected via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a series of reactions to introduce the piperidine and thioether functionalities. Common reagents used in these steps include bromine, piperidine, and thiol derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require catalysts like palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can produce a variety of substituted derivatives .
Scientific Research Applications
(5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving furan and piperidine derivatives.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The brominated furan ring and piperidine moiety can interact with enzymes or receptors, modulating their activity. The thioether linkage may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
(5-Bromofuran-2-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone: Similar structure but with a thiazole ring instead of a thioether linkage.
4-[(5-Bromo-2-furyl)methyl]morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
(5-Bromofuran-2-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is unique due to its combination of a brominated furan ring, a piperidine moiety, and a thioether linkage. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c17-15-4-3-14(21-15)16(19)18-7-5-12(6-8-18)10-22-11-13-2-1-9-20-13/h1-4,9,12H,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKRLLGCMAMHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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